
N,N,N-Tributylhexadecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tributylhexadecan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties making it suitable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributylhexadecan-1-aminium chloride typically involves the quaternization of hexadecan-1-amine with tributylamine in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tributylhexadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.
Oxidation and Reduction: May require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium bromide would yield N,N,N-Tributylhexadecan-1-aminium bromide.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tributylhexadecan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N,N,N-Tributylhexadecan-1-aminium chloride is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets and destroys bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethylhexadecan-1-aminium chloride
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
Comparison
N,N,N-Tributylhexadecan-1-aminium chloride is unique due to its longer alkyl chain compared to similar compounds like N,N,N-Trimethylhexadecan-1-aminium chloride. This longer chain enhances its surfactant properties, making it more effective in applications requiring strong surface activity. Additionally, the specific structure of this compound may impart different solubility and interaction characteristics, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
6439-71-0 |
|---|---|
Molekularformel |
C28H60ClN |
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
tributyl(hexadecyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MKBMFIUCQUUSSD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


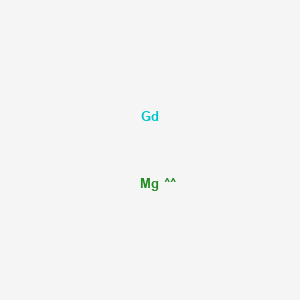
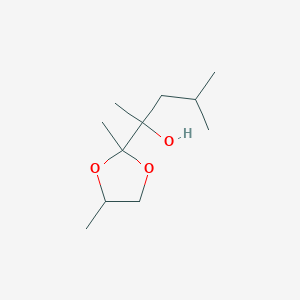
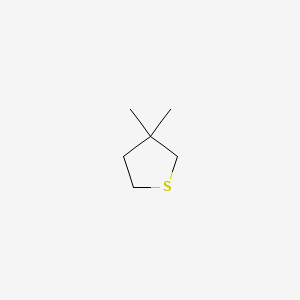
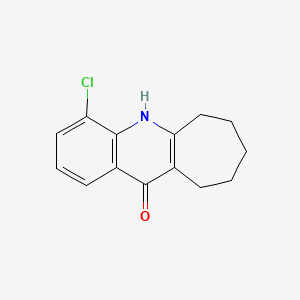




![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)


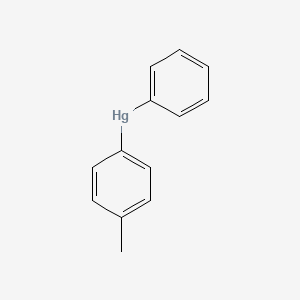
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
